molecular formula C12H12N2O7 B14569185 3,5-Dinitrobenzoic acid;3-methylbut-2-enal CAS No. 61570-71-6

3,5-Dinitrobenzoic acid;3-methylbut-2-enal

Cat. No.: B14569185
CAS No.: 61570-71-6
M. Wt: 296.23 g/mol
InChI Key: UFYQSYZEPVKGRH-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is used in various chemical applications. 3-methylbut-2-enal is an organic compound with the molecular formula C5H8O. It is an aldehyde with a characteristic odor and is used in the synthesis of various organic compounds.

Preparation Methods

3,5-Dinitrobenzoic acid: is typically synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid. The reaction conditions involve maintaining a low temperature to control the exothermic reaction and ensure high yields. The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .

3-methylbut-2-enal: can be synthesized through the aldol condensation of acetaldehyde and isobutyraldehyde. The reaction is catalyzed by a base such as sodium hydroxide and involves heating the mixture to promote the formation of the desired product.

Chemical Reactions Analysis

3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:

    Reduction: It can be reduced to 3,5-diaminobenzoic acid using reducing agents like tin and hydrochloric acid.

    Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

    Esterification: It can form esters with alcohols in the presence of sulfuric acid.

3-methylbut-2-enal: undergoes reactions such as:

    Oxidation: It can be oxidized to 3-methylbut-2-enoic acid using oxidizing agents like potassium permanganate.

    Addition: It can undergo addition reactions with nucleophiles due to the presence of the carbonyl group.

Scientific Research Applications

3,5-Dinitrobenzoic acid: is used in:

3-methylbut-2-enal: is used in:

    Chemistry: It is used as an intermediate in organic synthesis.

    Biology: It is used in the synthesis of biologically active compounds.

    Industry: It is used in the production of fragrances and flavors.

Mechanism of Action

3,5-Dinitrobenzoic acid: exerts its effects through its ability to undergo various chemical reactions. The nitro groups on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in substitution and reduction reactions.

3-methylbut-2-enal: exerts its effects through its carbonyl group, which makes it reactive towards nucleophiles and electrophiles. This allows it to undergo addition and oxidation reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

3,5-Dinitrobenzoic acid: can be compared with:

3-methylbut-2-enal: can be compared with:

    But-2-enal: Both compounds are aldehydes, but 3-methylbut-2-enal has a branched structure, making it more reactive in certain reactions.

    Pent-2-enal: It is a straight-chain aldehyde, whereas 3-methylbut-2-enal has a branched structure, leading to differences in reactivity and applications.

Properties

CAS No.

61570-71-6

Molecular Formula

C12H12N2O7

Molecular Weight

296.23 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;3-methylbut-2-enal

InChI

InChI=1S/C7H4N2O6.C5H8O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-5(2)3-4-6/h1-3H,(H,10,11);3-4H,1-2H3

InChI Key

UFYQSYZEPVKGRH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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